molecular formula C7H14O4 B12715762 beta-D-Oleandropyranose CAS No. 99436-74-5

beta-D-Oleandropyranose

Cat. No.: B12715762
CAS No.: 99436-74-5
M. Wt: 162.18 g/mol
InChI Key: DBDJCJKVEBFXHG-DBRKOABJSA-N
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Description

Beta-D-Oleandropyranose: is a naturally occurring glycoside found in various plants, particularly in the Apocynaceae family. It is a type of sugar molecule that is often linked to other bioactive compounds, such as steroids and terpenoids, forming glycosides. These glycosides are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Oleandropyranose typically involves the glycosylation of oleandrose with an appropriate aglycone. One common method is the use of glycosyl donors, such as trichloroacetimidates, in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the shells of Metaplexis japonica. The process includes solvent extraction, chromatography, and crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Oleandropyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include lactones, alcohols, and substituted glycosides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta-D-Oleandropyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Oleandropyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved often include signal transduction cascades, leading to various biological effects, such as cell proliferation, apoptosis, or immune response modulation .

Comparison with Similar Compounds

  • Beta-D-Glucopyranose
  • Beta-D-Galactopyranose
  • Beta-D-Ribopyranose

Comparison: Beta-D-Oleandropyranose is unique due to its specific structure and the presence of an oleandrose moiety, which imparts distinct biological activities. Compared to beta-D-Glucopyranose and beta-D-Galactopyranose, this compound-containing glycosides often exhibit more potent bioactivities, making them valuable in medicinal chemistry .

Properties

CAS No.

99436-74-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1

InChI Key

DBDJCJKVEBFXHG-DBRKOABJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O)OC)O

Canonical SMILES

CC1C(C(CC(O1)O)OC)O

Origin of Product

United States

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